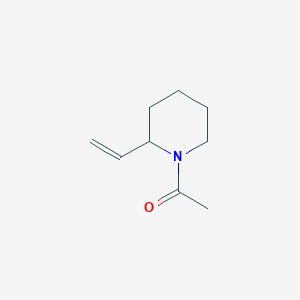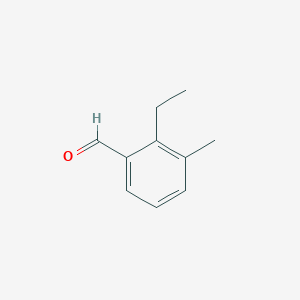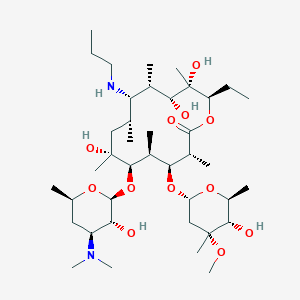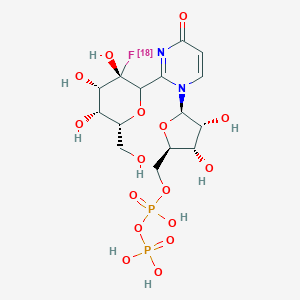
Uridine diphosphate-2-fluoro-2-deoxy-D-galactose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine diphosphate-2-fluoro-2-deoxy-D-galactose (UDP-GalF) is a nucleotide sugar that plays a crucial role in various biological processes. It is an important precursor for the synthesis of glycoconjugates, which are essential components of cell membranes, extracellular matrix, and signaling molecules.
Mécanisme D'action
Uridine diphosphate-2-fluoro-2-deoxy-D-galactose acts as a substrate for various glycosyltransferases, which transfer the sugar moiety to the acceptor molecule. The transfer of the sugar moiety results in the formation of glycoconjugates. The reaction is catalyzed by specific enzymes that recognize Uridine diphosphate-2-fluoro-2-deoxy-D-galactose as a substrate.
Effets Biochimiques Et Physiologiques
Uridine diphosphate-2-fluoro-2-deoxy-D-galactose plays a crucial role in various biological processes. It is an important precursor for the synthesis of glycoconjugates, which are essential components of cell membranes, extracellular matrix, and signaling molecules. Uridine diphosphate-2-fluoro-2-deoxy-D-galactose is also involved in the biosynthesis of bacterial lipopolysaccharides, which are essential components of the bacterial cell wall. Additionally, Uridine diphosphate-2-fluoro-2-deoxy-D-galactose has been shown to be involved in the biosynthesis of glycosphingolipids, which are important components of the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
Uridine diphosphate-2-fluoro-2-deoxy-D-galactose is a useful tool for studying various biological processes. It can be used to study the biosynthesis of glycoconjugates, bacterial lipopolysaccharides, and glycosphingolipids. However, Uridine diphosphate-2-fluoro-2-deoxy-D-galactose has some limitations for lab experiments. It is a relatively expensive reagent, and the enzymatic synthesis method requires the use of recombinant enzymes, which can be time-consuming and expensive.
Orientations Futures
Uridine diphosphate-2-fluoro-2-deoxy-D-galactose is an important molecule with various applications in biological research. Future research should focus on developing more efficient and cost-effective methods for synthesizing Uridine diphosphate-2-fluoro-2-deoxy-D-galactose. Additionally, further studies are needed to investigate the role of Uridine diphosphate-2-fluoro-2-deoxy-D-galactose in various biological processes, including cell adhesion, signaling, and recognition. Finally, the development of novel glycosyltransferases that recognize Uridine diphosphate-2-fluoro-2-deoxy-D-galactose as a substrate could lead to the synthesis of novel glycoconjugates with potential therapeutic applications.
Méthodes De Synthèse
Uridine diphosphate-2-fluoro-2-deoxy-D-galactose can be synthesized using various methods. One of the most commonly used methods is the enzymatic synthesis using recombinant Uridine diphosphate-2-fluoro-2-deoxy-D-galactose synthase. This method involves the use of recombinant enzymes to catalyze the conversion of UDP-Gal to Uridine diphosphate-2-fluoro-2-deoxy-D-galactose. The reaction requires the use of UDP-Gal, 2-fluoro-2-deoxy-D-galactose-1-phosphate, and Mg2+ as cofactor.
Applications De Recherche Scientifique
Uridine diphosphate-2-fluoro-2-deoxy-D-galactose has been extensively studied for its role in various biological processes. It is an important precursor for the synthesis of glycoconjugates, which are involved in cell adhesion, signaling, and recognition. Uridine diphosphate-2-fluoro-2-deoxy-D-galactose is also involved in the biosynthesis of bacterial lipopolysaccharides, which are essential components of the bacterial cell wall. Additionally, Uridine diphosphate-2-fluoro-2-deoxy-D-galactose has been shown to be involved in the biosynthesis of glycosphingolipids, which are important components of the nervous system.
Propriétés
Numéro CAS |
115366-69-3 |
|---|---|
Nom du produit |
Uridine diphosphate-2-fluoro-2-deoxy-D-galactose |
Formule moléculaire |
C15H23FN2O16P2 |
Poids moléculaire |
567.29 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-[2-[(3S,4S,5R,6R)-3-(18F)fluoranyl-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-oxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C15H23FN2O16P2/c16-15(25)11(24)9(22)5(3-19)32-12(15)13-17-7(20)1-2-18(13)14-10(23)8(21)6(33-14)4-31-36(29,30)34-35(26,27)28/h1-2,5-6,8-12,14,19,21-25H,3-4H2,(H,29,30)(H2,26,27,28)/t5-,6-,8-,9+,10-,11+,12?,14-,15-/m1/s1/i16-1 |
Clé InChI |
AQNSRHFCXXTYNM-RSMGQJFNSA-N |
SMILES isomérique |
C1=CN(C(=NC1=O)C2[C@@]([C@H]([C@H]([C@H](O2)CO)O)O)(O)[18F])[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O |
SMILES |
C1=CN(C(=NC1=O)C2C(C(C(C(O2)CO)O)O)(O)F)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O |
SMILES canonique |
C1=CN(C(=NC1=O)C2C(C(C(C(O2)CO)O)O)(O)F)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O |
Synonymes |
UDP-2-fluoro-2-deoxygalactose UDP-FDG uridine diphosphate-2-fluoro-2-deoxy-D-galactose |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



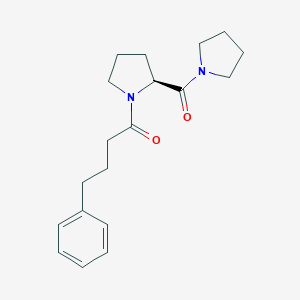
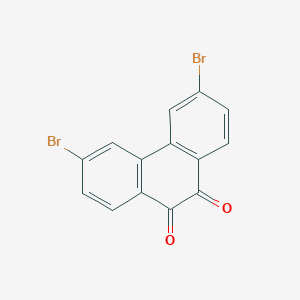
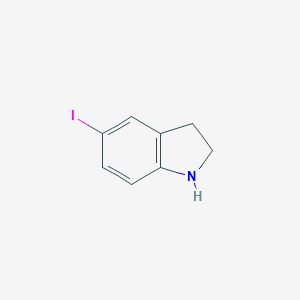
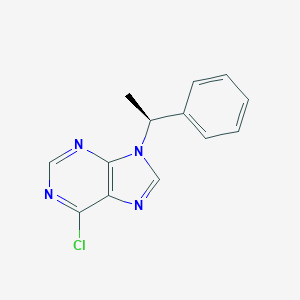
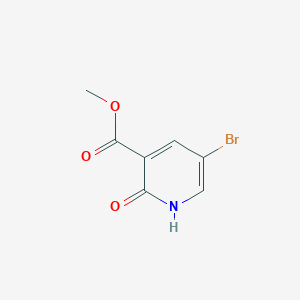
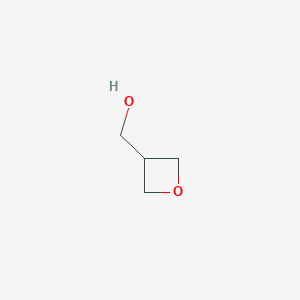
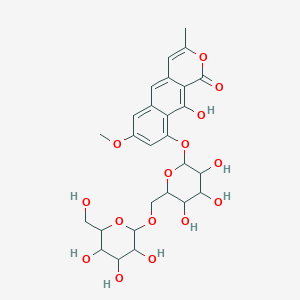
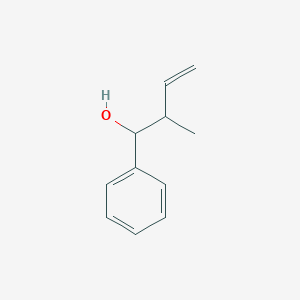
![7-Methoxyfuro[2,3-C]pyridine](/img/structure/B38637.png)
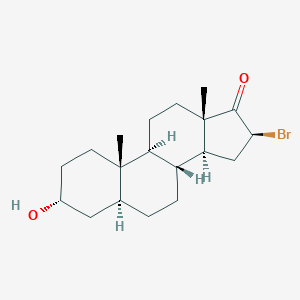
![3-Oxatricyclo[4.3.0.02,4]non-8-ene-2-carbaldehyde](/img/structure/B38641.png)
